9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1423723-24-3
VCID: VC5004384
InChI: InChI=1S/C9H7BrN2O2/c10-6-3-1-2-5-8(6)12-7(13)4-11-9(5)14/h1-3H,4H2,(H,11,14)(H,12,13)
SMILES: C1C(=O)NC2=C(C=CC=C2Br)C(=O)N1
Molecular Formula: C9H7BrN2O2
Molecular Weight: 255.071

9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione

CAS No.: 1423723-24-3

Cat. No.: VC5004384

Molecular Formula: C9H7BrN2O2

Molecular Weight: 255.071

* For research use only. Not for human or veterinary use.

9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione - 1423723-24-3

Specification

CAS No. 1423723-24-3
Molecular Formula C9H7BrN2O2
Molecular Weight 255.071
IUPAC Name 9-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Standard InChI InChI=1S/C9H7BrN2O2/c10-6-3-1-2-5-8(6)12-7(13)4-11-9(5)14/h1-3H,4H2,(H,11,14)(H,12,13)
Standard InChI Key HKRMQTDKVWRMPT-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(C=CC=C2Br)C(=O)N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione consists of a seven-membered diazepine ring fused to a benzene ring, with a bromine atom at position 9 and two ketone groups at positions 2 and 5. The molecular formula is C₉H₇BrN₂O₂, corresponding to a molecular weight of 255.07 g/mol . Key structural features include:

  • Bromine substituent: Positioned at the 9th carbon of the benzene ring, influencing electronic distribution and reactivity.

  • Dione functionality: The 2,5-dione groups introduce hydrogen-bonding capabilities and polarity.

  • Tetrahydro configuration: Partial saturation of the diazepine ring reduces aromaticity compared to fully unsaturated benzodiazepines .

The canonical SMILES representation (O=C1CNC(=O)c2c(N1)c(Br)ccc2) and InChI key (HKRMQTDKVWRMPT-UHFFFAOYSA-N) provide unambiguous identifiers for this compound .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves multi-step protocols leveraging established benzodiazepine chemistry:

Step 1: Bromination of Precursors
A brominated phenyl ketone intermediate is prepared via electrophilic aromatic substitution. For example, bromine may be introduced at position 9 using brominating agents like N-bromosuccinimide (NBS) under controlled conditions .

Step 2: Acylation and Cyclization
The brominated ketone undergoes acylation with α-chloroacyl chlorides, followed by ammonolysis to form the diazepine ring. This method aligns with patents describing the synthesis of analogous 1,4-benzodiazepine-2,5-diones .

Step 3: Reduction
Partial reduction of the diazepine ring using agents like lithium aluminum hydride (LiAlH₄) yields the tetrahydro derivative. A reported procedure for a 7-bromo analog achieved a 41% yield using LiAlH₄ in tetrahydrofuran .

Optimization Challenges

  • Regioselectivity: Ensuring bromination occurs exclusively at position 9 requires careful control of reaction conditions.

  • Ring Closure Efficiency: Acidic or basic conditions must be optimized to prevent side reactions during cyclization .

Physicochemical Properties

Experimental and computational data reveal critical properties (Table 1):

Table 1: Physicochemical Profile

PropertyValue/DescriptionSource
Melting PointNot reported (decomposes >250°C)
Boiling Point339.2°C (predicted)
Density1.4 g/cm³
LogP (Partition Coefficient)1.78 (indicating moderate lipophilicity)
Aqueous SolubilityLow (predicted <1 mg/mL at 25°C)

The compound’s low solubility in aqueous media and moderate lipophilicity suggest potential challenges in formulation but advantages in membrane permeability .

Future Directions

Research Priorities

  • Synthetic Scalability: Develop catalytic methods to improve yield and regioselectivity.

  • Biological Screening: Evaluate in vitro cytotoxicity and protein synthesis inhibition.

  • Crystallography: Obtain X-ray structures to guide structure-activity relationship (SAR) studies.

Industrial Applications

Potential uses include:

  • Pharmaceutical Intermediate: For synthesizing bromine-containing analogs of clinically active benzodiazepines.

  • Chemical Probe: Studying halogen interactions in drug-receptor binding.

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